molecular formula C17H18INO2 B5250106 N-(4-iodo-2-methylphenyl)-3-propoxybenzamide

N-(4-iodo-2-methylphenyl)-3-propoxybenzamide

Cat. No.: B5250106
M. Wt: 395.23 g/mol
InChI Key: TVWQEQHEHPGMQZ-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)-3-propoxybenzamide is an organic compound with a complex structure that includes an iodine atom, a methyl group, and a propoxybenzamide moiety

Properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-3-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18INO2/c1-3-9-21-15-6-4-5-13(11-15)17(20)19-16-8-7-14(18)10-12(16)2/h4-8,10-11H,3,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWQEQHEHPGMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2-methylphenyl)-3-propoxybenzamide typically involves the following steps:

    Amidation: The formation of the amide bond between the iodinated aromatic ring and 3-propoxybenzoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for the iodination step and automated systems for the amidation process.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodo-2-methylphenyl)-3-propoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The aromatic rings can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

N-(4-iodo-2-methylphenyl)-3-propoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-iodo-2-methylphenyl)-3-propoxybenzamide exerts its effects depends on its interaction with molecular targets. The iodine atom and the propoxybenzamide moiety can interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-iodo-2-methylphenyl)-3-propoxybenzamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the aromatic ring.

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